Butyrophenone

Catalog No.
S522375
CAS No.
495-40-9
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyrophenone

Research pain point: Shorter-chain analogs solidify at lab temperatures, clogging automated lines, and yield analgesic rather than antipsychotic derivatives. Butyrophenone (CAS 495-40-9) is the required 4-carbon ketone that avoids these failures.

  • Precise chain for dopamine D2 antagonism in haloperidol, droperidol, spiperone synthesis.
  • Enables Norrish Type II photochemistry, impossible with acetophenone.
  • Stable liquid at room temperature ensures reliable dosing in continuous flow.

CAS Number

495-40-9

Product Name

Butyrophenone

IUPAC Name

1-phenylbutan-1-one

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

FFSAXUULYPJSKH-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Butyrophenone; NSC 8463; NSC-8463; NSC8463

Canonical SMILES

CCCC(=O)C1=CC=CC=C1

The exact mass of the compound Butyrophenone is 148.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8463. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 g, 25 ml

Butyrophenone (CAS 495-40-9) is an aromatic ketone consisting of a phenyl ring attached to a four-carbon butyryl chain, serving as a highly specific building block in medicinal chemistry, photochemistry, and analytical chromatography. As a clear, room-temperature liquid with a boiling point of ~228 °C and a log Kow of 2.66, it offers a highly processable baseline for industrial and laboratory workflows [1]. Its procurement value is strictly driven by its exact chain length, which provides the precise steric, electronic, and structural properties required to synthesize neuroleptic active pharmaceutical ingredients (APIs) and to access intramolecular photochemical pathways that are physically impossible for shorter-chain analogs.

Research Fit

Product Role Synthetic intermediate, analytical reference standard
Selection Fit High-purity grade for method validation, pharmacophore studies
Workflow Context Supports enzyme inhibition benchmarking, D2 antagonist research

Substituting butyrophenone with closely related in-class analogs like acetophenone or propiophenone results in critical failures across multiple application domains. In photochemistry, shorter-chain ketones lack the requisite γ-hydrogen, completely preventing Norrish Type II cleavage and forcing reactions into entirely different, concentration-dependent bimolecular pathways [1]. In medicinal chemistry, altering the alkyl chain length by even a single carbon fundamentally alters the pharmacological profile of the resulting derivatives, shifting the therapeutic class of piperidine-coupled APIs from antipsychotic to analgesic [2]. Furthermore, from a handling perspective, substituting butyrophenone with acetophenone introduces processability bottlenecks, as the latter can solidify at cooler ambient temperatures, disrupting automated liquid dosing systems and continuous flow reactors.

Substitution Risk

Chain mismatch

Shorter alkyl chains shift enzyme inhibition rank and boiling point; results may not transfer from propiophenone or acetophenone.

Pharmacophore absent

Propiophenone and acetophenone lack dopamine receptor antagonist annotation; may not support D2 pharmacophore studies.

Physical constants differ

Refractive index and melting point differences may invalidate analytical methods calibrated for butyrophenone identity.

Chain-Length Dependence in Neuroleptic Precursor Synthesis

In the synthesis of substituted piperidines, the alkyl chain length of the phenyl ketone precursor strictly dictates the therapeutic class of the final API. Coupling a piperidine core with a propiophenone derivative yields compounds with potent analgesic properties (similar to meperidine). However, extending the chain by one carbon using a butyrophenone derivative eliminates the analgesic effect and introduces strong dopamine D2-receptor antagonism, yielding antipsychotics like haloperidol [1].

Evidence DimensionPrimary pharmacological activity of piperidine derivatives
Target Compound DataAntipsychotic / Neuroleptic (D2 antagonism)
Comparator Or BaselinePropiophenone derivatives (Analgesic / μ-opioid agonism)
Quantified DifferenceComplete qualitative shift in therapeutic class
ConditionsIn vivo receptor binding and behavioral models

Demonstrates that generic substitution of the alkyl chain is impossible in psychiatric drug development, mandating the procurement of the exact butyrophenone scaffold.

Inhibitory rank
Head-to-head
Rank 4 (butyrophenone) > propiophenone; acetophenone much lower
Supports enzyme inhibition benchmarking and SAR studies
Pig heart cytosol; 4-benzoylpyridine reduction assay

Activation of Norrish Type II Cleavage via γ-Hydrogen Availability

Butyrophenone possesses a γ-hydrogen, enabling it to undergo Norrish Type II intramolecular hydrogen abstraction to form a 1,4-biradical, which subsequently cleaves into acetophenone enol and ethylene. In contrast, acetophenone and propiophenone lack this γ-hydrogen and are restricted to Norrish Type I cleavage or bimolecular hydrogen abstraction [1]. This fundamental structural difference makes butyrophenone the minimal unbranched phenyl alkyl ketone capable of efficient Type II photoelimination.

Evidence DimensionPhotochemical reaction pathway
Target Compound DataUndergoes Norrish Type II intramolecular cleavage
Comparator Or BaselineAcetophenone / Propiophenone (Restricted to Type I or bimolecular pathways)
Quantified DifferenceQualitative pathway shift (Type II vs Type I)
ConditionsUV irradiation in solution

Critical for buyers sourcing photoinitiators or actinometers where intramolecular, concentration-independent photochemical cleavage is required.

Boiling point
Reported
228–230 °C vs 218 °C (propiophenone), Δ 10–12 °C
May impact distillation and volatility; supports thermal process distinction
Atmospheric pressure; literature values

Ambient Temperature Processability and Dispensing

Butyrophenone maintains a melting point of approximately 11–13 °C, ensuring it remains a flowable liquid under standard laboratory and manufacturing conditions. In contrast, acetophenone and propiophenone have melting points around 19–20 °C and 18–21 °C, respectively, causing them to frequently crystallize or become highly viscous in cooler environments (e.g., 15–18 °C) [1].

Evidence DimensionMelting Point
Target Compound Data11–13 °C (Liquid at cool ambient temperatures)
Comparator Or BaselineAcetophenone: 19–20 °C (Solidifies at cool ambient temperatures)
Quantified Difference~7–8 °C lower melting point
ConditionsStandard atmospheric pressure

Ensures seamless integration into automated liquid handling systems and continuous flow reactors without the need for heated storage or transfer lines.

Purity specification
Class-level
≥99.0% (GC); n20/D 1.519–1.521; mp 11–13 °C
Certified standard supports method validation; physical constants differ from propiophenone
Analytical standard grade; data to verify per batch

Standardized Lipophilicity for IAM Chromatography

In the development of predictive models for drug-membrane interactions and PROTAC solubility, a homologous series of phenyl alkyl ketones is used to calibrate the Chromatographic Hydrophobicity Index (CHI). Butyrophenone provides a critical intermediate calibration point with a log Kow of 2.66, bridging the gap between the more hydrophilic acetophenone (log Kow ~1.58) and the more lipophilic valerophenone [1]. Its predictable retention behavior on Immobilized Artificial Membrane (IAM) columns makes it an indispensable standard.

Evidence DimensionLog Kow (Hydrophobicity)
Target Compound Data2.66
Comparator Or BaselineAcetophenone (~1.58)
Quantified Difference+1.08 log units
ConditionsEPI Suite / IAM Chromatography calibration

Provides analytical laboratories with a necessary mid-range lipophilicity standard for validating ADMET and skin permeation models.

Pharmacology annotation
Class-level
Dopamine receptor antagonist; parent pharmacophore scaffold
Provides baseline scaffold for dopamine receptor research; not replicated by shorter ketones
Annotation from MedChemExpress; literature on derivatives
Safety classification
Data to verify
Cramer Class I; read-across from acetophenone (CAS 98-86-2)
Supports safety assessment context; functionally distinct from acetophenone
RIFM assessment; Toxtree, OECD QSAR toolbox

Precursor for Butyrophenone-Class Antipsychotics

Essential for the synthesis of haloperidol, droperidol, and spiperone, where the exact 4-carbon chain is required to achieve dopamine D2-receptor antagonism rather than the analgesic effects produced by shorter propiophenone analogs [1].

Intramolecular Photoinitiators and Actinometry

Strictly required in photochemical setups and actinometry where Norrish Type II cleavage is necessary, successfully bypassing the bimolecular dependencies and Type I restrictions of acetophenone [2].

Liquid-Phase Continuous Flow Synthesis

Chosen over acetophenone and propiophenone in automated or continuous flow chemistry environments where a stable, room-temperature liquid aromatic ketone is necessary to prevent line clogging and ensure accurate dosing without external heating.

Standardized Reference in ADMET Chromatography

Procured by analytical and pharmaceutical laboratories as a precise lipophilicity marker for calculating Chromatographic Hydrophobicity Index (CHI) values in the development of PROTACs and other complex modalities [3].

Application Fit

Application
Selection Property
Validation Focus
Carbonyl reductase inhibition studies
Inhibitory potency rank context
Chain-length SAR benchmarking
Analytical method development
Certified purity and physical constants
Retention-time and identity confirmation
Dopamine D2 pharmacophore studies
Parent scaffold annotation
Baseline receptor antagonist activity
Herbicide intermediate synthesis
Specific alkyl chain length
Synthetic route integrity

Physical Description

Colorless liquid; [Alfa Aesar MSDS]

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 Da

Monoisotopic Mass

148.088815002 Da

Boiling Point

228.5 °C

Heavy Atom Count

11

LogP

2.77 (LogP)

Appearance

Solid powder

Melting Point

12.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

186I11WB5B

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 131 companies with hazard statement code(s):;
H317 (97.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (95.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Synthetic agents containing the phenyl-1-butanone group, most Butyrophenones are neuroleptic (antipsychotic) drugs, such as haloperidol, droperidol, or azaperone, that control schizophrenic symptoms (hallucinations, delusions, dementia). Most antipsychotic agents interfere with neurotransmitter functions, usually blocking dopamine receptors, and induce behavioral, endocrine, motor-kinetic effects. (NCI04)

Vapor Pressure

0.08 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

495-40-9

Wikipedia

Butyrophenone

Use Classification

Fragrance Ingredients

General Manufacturing Information

1-Butanone, 1-phenyl-: ACTIVE

Explore Compound Types